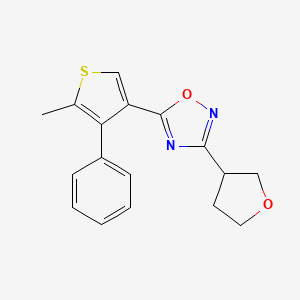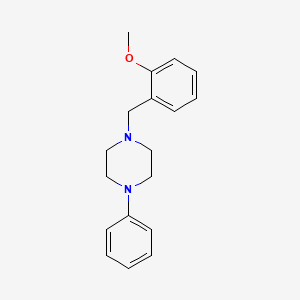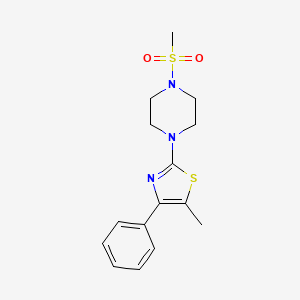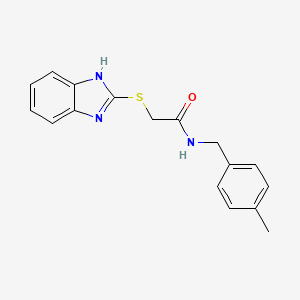![molecular formula C22H24N2O3 B5615563 8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615563.png)
8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related diazaspirodecanones involves multi-step synthetic pathways starting from basic organic or heterocyclic compounds. The synthesis of these compounds can include condensation reactions, cycloadditions, and catalytic reactions to form the spirocyclic and diaza structures. For instance, Farag et al. (2008) reported the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives, showcasing the complexity and creativity in synthesizing such molecules (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular structure of diazaspirodecanones is characterized by a spirocyclic center connecting two rings: a cyclohexane ring and a diaza (nitrogen-containing) ring. The presence of various functional groups, such as aryl or alkenyl substituents, introduces a wide range of chemical behaviors. The crystal structure analysis of similar compounds, as done by Wang et al. (2011), often reveals that these molecules can adopt different conformations, including chair and planar arrangements, influencing their chemical and physical properties (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspirodecanones participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, due to the presence of reactive sites such as carbonyl groups and double bonds. Their reactivity can be further modified by substituents on the spirocyclic framework, leading to a plethora of derivative compounds with tailored properties. The work by Shukla et al. (2016) on CCR4 antagonists demonstrates how substituents on the diazaspiro[4.5]decan-8-yl core can influence binding to biological targets, showcasing the chemical versatility of these compounds (Shukla et al., 2016).
Physical Properties Analysis
The physical properties of diazaspirodecanones, such as solubility, melting point, and crystal structure, are heavily influenced by their molecular structure. The steric hindrance and polarity introduced by the spirocyclic and diaza components, as well as any additional substituents, play significant roles in determining these properties. The study by Wang et al. provides insight into how the arrangement of rings and the type of substituents can affect the crystal packing and, consequently, the physical properties of these compounds (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of 8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one and its analogs are diverse, ranging from reactivity towards various reagents to the ability to form complex with metals. Their behavior in chemical reactions can be predicted by understanding the electronic effects of the substituents and the steric impact of the spirocyclic structure. The work by Adib et al. (2008) on the efficient synthesis of similar compounds highlights the influence of the diazaspirodecanone core on the reactivity and the potential for generating a wide range of derivatives (Adib et al., 2008).
Propriétés
IUPAC Name |
8-(furan-2-carbonyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-20-16-22(17-24(20)12-4-8-18-6-2-1-3-7-18)10-13-23(14-11-22)21(26)19-9-5-15-27-19/h1-9,15H,10-14,16-17H2/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYBXWWVDFKOOO-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5615488.png)
![5-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5615500.png)


![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5615516.png)
![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5615523.png)

![1-(2-pyridinyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615536.png)
![(4-tert-butylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5615549.png)
![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)
![N-(4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5615570.png)

